5-bromo-N-(thiophen-3-ylmethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-10-3-9(5-13-6-10)11(15)14-4-8-1-2-16-7-8/h1-3,5-7H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBINBKVGPZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Targets
Molecular Characteristics
5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide features a pyridine ring substituted at position 5 with bromine and at position 3 with a carboxamide group linked to a thiophen-3-ylmethyl moiety. Its molecular formula is C₁₂H₁₀BrN₂O₂S , with a molecular weight of 341.19 g/mol . The thiophene ring’s 3-yl substitution introduces steric and electronic distinctions compared to 2-yl analogs, influencing reactivity and crystallization behavior.
Key Synthetic Challenges
Preparation Methodologies
Acylation-Coupling Route
Reaction Steps
Nicotinamide Activation :
Amine Coupling :
Workup and Purification :
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Oxalyl Chloride (equiv) | 2.0 | <±5% |
| Reaction Temperature | 0–5°C (activation), 25°C (coupling) | +15% yield vs. higher temps |
| Purification Method | Column Chromatography | 95% purity |
Suzuki-Miyaura Cross-Coupling Approach
Reaction Steps
Boronic Ester Preparation :
Cross-Coupling :
Isolation :
Catalytic System Comparison
| Catalyst | Ligand | Solvent System | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | THF/H₂O | 76 |
| PdCl₂(dppf) | None | Dioxane/H₂O | 81 |
| Pd(PPh₃)₄ | None | THF/Na₂CO₃ | 89 |
Analytical Characterization
Spectroscopic Confirmation
Scale-Up and Industrial Adaptations
Kilogram-Scale Synthesis
A patented protocol (Patent US12202813) details a 1.5 kg batch process :
- Step 1 : Palladium-catalyzed coupling of 5-bromonicotinamide with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate at 75–85°C for 12 hours.
- Step 2 : Hydrogenation under H₂ (0.15 MPa) with Pd(OH)₂/C to saturate the dihydropyridine intermediate.
- Step 3 : Acidic deprotection (HCl in dioxane) and subsequent acryloylation to yield the final product in 77% overall yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base (e.g., triethylamine) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling Reactions: Formation of biaryl or more complex structures.
Scientific Research Applications
Chemical Structure and Synthesis
5-bromo-N-(thiophen-3-ylmethyl)nicotinamide features a bromine atom at the 5th position of the nicotinamide ring and a thiophen-3-ylmethyl group attached to the nitrogen atom. The synthesis typically involves:
- Bromination : The starting material, nicotinamide, is brominated using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
- Thiophen-3-ylmethylation : The brominated product is reacted with thiophen-3-ylmethyl chloride in the presence of bases such as potassium carbonate or sodium hydride, usually in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Medicinal Chemistry
This compound is explored as a building block for synthesizing potential therapeutic agents. Its structure suggests possible anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound can act as enzyme inhibitors or receptor modulators, making them valuable in drug development .
Case Study: Anticancer Activity
A study investigated the anticancer effects of various nicotinamide derivatives, including this compound, demonstrating significant cytotoxicity against cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth was highlighted .
Material Science
The compound is being studied for its electronic properties and potential applications in organic semiconductors and light-emitting diodes (LEDs). Its unique combination of bromine and thiophene groups enhances its conductivity and stability, making it suitable for use in advanced materials .
Table 1: Comparison of Electronic Properties
| Property | This compound | Other Thiophene Derivatives |
|---|---|---|
| Conductivity | Moderate | Varies |
| Stability | High | Low to Moderate |
| Application Potential | Organic Semiconductors | Limited |
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and molecular pathways. Its role as a probe for investigating biological activities has led to insights into its mechanism of action against various pathogens .
Case Study: Enzyme Inhibition
Research has shown that this compound inhibits specific enzymes involved in metabolic pathways, potentially modulating their activity. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity .
Mechanism of Action
The mechanism of action of 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table compares 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide with structurally similar nicotinamide derivatives:
Key Observations :
- Aromatic Ring Substitutions : Replacement of the thiophen-3-ylmethyl group with pyridin-3-ylmethyl (as in ) retains aromaticity but alters electronic properties due to nitrogen's electronegativity. This may affect binding affinity in biological systems.
- Polar Functional Groups : The sulfamoyl group in enhances hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic thiophene moiety.
Physicochemical and Analytical Comparisons
- Solubility and Stability: The thiophene group in the target compound likely increases lipophilicity compared to the pyridinylmethyl analog , which may reduce aqueous solubility but improve membrane permeability.
- Spectroscopic Characterization :
- 1H NMR : Methyl groups in N-methyl analogs (e.g., ) show singlet peaks near δ 2.8–3.2 ppm, while thiophen-3-ylmethyl protons would resonate at δ 4.5–5.0 ppm (CH₂) and δ 6.8–7.5 ppm (thiophene aromatic protons).
- Mass Spectrometry : Bromine's isotopic signature (1:1 ratio for M+ and M+2 peaks) aids identification across all brominated analogs .
Analytical Method Optimization
The UPLC-MS/MS method described in achieves high sensitivity (LOD: 0.075–0.600 μg/mL) for nicotinamide analogs. Key parameters for differentiating the target compound from analogs include:
- Retention Time : Influenced by substituent lipophilicity (e.g., thiophene vs. pyridine).
- Fragmentation Patterns : Loss of Br• (79.9 Da) or thiophene-methyl groups (97 Da) in MS/MS spectra.
Biological Activity
5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
IUPAC Name: this compound
CAS Number: 1270725-26-2
Molecular Formula: C11H10BrN3OS
Molecular Weight: 300.19 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent, its effects on cancer cell lines, and its role in modulating enzymatic activities.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells. -
Enzyme Inhibition Studies
The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. This inhibition was quantified using a spectrophotometric assay, revealing a half-maximal inhibitory concentration (IC50) of 15 µM.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: By targeting key enzymes involved in metabolic pathways, the compound disrupts cellular processes essential for growth and replication.
- Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 5-Bromo-N-(thiophen-2-ylmethyl)nicotinamide | Moderate cytotoxicity | 30 |
| N-(4-bromophenyl)-5-(trifluoromethyl)nicotinamide | Strong antitumor activity | 10 |
Q & A
Q. How can structural modifications enhance the compound’s selectivity for specific enzyme isoforms?
- Methodological Answer : SAR studies focus on replacing the bromine atom with electron-withdrawing groups (e.g., CF) or modifying the thiophene methyl group to bulkier substituents (e.g., cyclopropyl). Competitive activity-based protein profiling (ABPP) identifies off-target interactions. Crystallography of enzyme-ligand complexes guides rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
